molecular formula C6H6ClNO B027191 (2-Chloropyridin-4-yl)methanol CAS No. 100704-10-7

(2-Chloropyridin-4-yl)methanol

Cat. No. B027191
M. Wt: 143.57 g/mol
InChI Key: UDDVPFLXGOBESH-UHFFFAOYSA-N
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Patent
US06214996B1

Procedure details

4-Carboxy-2-chloropyridine (78.7 g) is added slowly to a suspension of sodium borohydride (28.4 g) in tetrahydrofuran (750 ml) under nitrogen atmosphere, and thereto is added dropwise boron trifluoride-ether complex (123 ml). The mixture is reacted at room temperature for six hours. To the mixture is added a 6 M hydrochloric acid (960 ml), and the mixture is concentrated under reduced pressure to remove the solvent. The resultant is basified with sodium hydroxide, and extracted with chloroform, The chloroform layer is washed with a saturated aqueous sodium hydrogen carbonate solution, dried and concentrated under reduced pressure to remove the solvent to give 2-chloro-4-hydroxymethylpyridine (62.2 g).
Quantity
78.7 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
960 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([Cl:10])[CH:5]=1)(O)=[O:2].[BH4-].[Na+].Cl>O1CCCC1>[Cl:10][C:6]1[CH:5]=[C:4]([CH2:1][OH:2])[CH:9]=[CH:8][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
78.7 g
Type
reactant
Smiles
C(=O)(O)C1=CC(=NC=C1)Cl
Name
Quantity
28.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
960 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise boron trifluoride-ether complex (123 ml)
CUSTOM
Type
CUSTOM
Details
The mixture is reacted at room temperature for six hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer is washed with a saturated aqueous sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 62.2 g
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.